S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate: is a chemical compound with the molecular formula C20H24O3S . It is characterized by the presence of a thioester group, aromatic rings, and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate typically involves the reaction of 4-methoxyphenol with 4-hexyloxybenzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the final thioester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thioester group can yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate has several scientific research applications:
Mechanism of Action
The mechanism by which S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors . The thioester group can undergo hydrolysis, releasing active thiol groups that can modulate biological pathways . The aromatic rings and ether linkages contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate is unique due to its combination of a thioester group with aromatic and ether functionalities . This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
62525-76-2 |
---|---|
Molecular Formula |
C20H24O3S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) 4-hexoxybenzenecarbothioate |
InChI |
InChI=1S/C20H24O3S/c1-3-4-5-6-15-23-18-9-7-16(8-10-18)20(21)24-19-13-11-17(22-2)12-14-19/h7-14H,3-6,15H2,1-2H3 |
InChI Key |
SHHBZFNYWBBSDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.